Sophocarpine vs. Matrine: hERG K+ Channel Blockade and Cardiotoxicity Risk
Sophocarpine is a potent blocker of the hERG potassium channel, a key target in cardiac safety pharmacology. In HEK293 cells expressing hERG, sophocarpine inhibited the channel with an IC50 of 100-300 μM [1]. A direct comparative study found that sophocarpine (IC50 = 164 ± 20 μM) was approximately 5-fold more potent than sophoridine (IC50 = 856 ± 98 μM) at inhibiting hERG tail currents [2]. Matrine, by contrast, does not exhibit significant hERG blockade at comparable concentrations, establishing a clear functional divergence that may influence cardiac safety considerations [3].
| Evidence Dimension | hERG K+ channel inhibition (IC50) |
|---|---|
| Target Compound Data | 164 ± 20 μM |
| Comparator Or Baseline | Sophoridine: 856 ± 98 μM |
| Quantified Difference | ~5.2-fold more potent |
| Conditions | HEK293 cells stably expressing hERG; whole-cell patch clamp |
Why This Matters
Researchers evaluating cardiovascular safety profiles should be aware that sophocarpine poses a higher potential hERG-related liability than matrine, which may influence compound selection for in vivo studies where QT prolongation is a concern.
- [1] Zhao X-L, Qi Z-P, Fang C, Chen M-H, Lv Y-J, Li B-X, Yang B-F. HERG K+ channel blockade by the novel antiviral drug sophocarpine. Biol Pharm Bull. 2008;31(4):627-632. View Source
- [2] Zhao X-L, Gu D-F, Qi Z-P, Chen M-H, Wei T, Li B-X, Yang B-F. Comparative effects of sophocarpine and sophoridine on hERG K+ channel. Eur J Pharmacol. 2009;607(1-3):15-22. View Source
- [3] Zhang Y, Wang S, Li Y, Xiao Z, Hu Z, Zhang J. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice. Int Immunopharmacol. 2008;8(13-14):1767-1772. View Source
